3-Bromo-2-methylpropionic acid
Beschreibung
3-Bromo-2-methylpropanoic acid (CAS 56970-78-6) is a brominated carboxylic acid with the molecular formula C₄H₇BrO₂ and a molecular weight of 167.00 g/mol . Structurally, it features a bromine atom at the third carbon and a methyl group at the second carbon of the propanoic acid backbone (IUPAC name: 3-bromo-2-methylpropanoic acid). Its stereochemistry is racemic, denoted as (2RS) due to the absence of defined stereocenters .
This compound is recognized as Captopril Impurity D, a byproduct in the synthesis of the antihypertensive drug captopril . Its formation arises from bromination side reactions during the synthesis of captopril intermediates. The bromine substituent and methyl group influence its physicochemical properties, including acidity (pKa ~2.8–3.2, estimated based on structural analogs) and solubility (slight solubility in water, better in alcohols and ethers) .
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-bromo-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPXDXGYFXDDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56970-78-6, 80586-28-3 | |
| Record name | 3-Bromo-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056970786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56970-78-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Bromo-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-2-METHYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07304AI75I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylpropionic acid can be synthesized through the bromination of 2-methylpropionic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-methylpropionic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug analogs.
Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-bromo-2-methylpropionic acid involves its reactivity as a brominated compound. The bromine atom makes the molecule highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The presence of the carboxylic acid group also enables it to undergo oxidation and reduction reactions, making it a versatile intermediate in chemical syntheses.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-2-methylpropanoic Acid
- Formula : C₄H₇BrO₂
- Molecular Weight : 167.01 g/mol
- Key Differences : Bromine at the second carbon instead of the third.
- Properties: Higher boiling point (200°C) compared to 3-bromo-2-methylpropanoic acid (48–49°C at reduced pressure) and lower solubility in water .
- Reactivity: The α-bromine (adjacent to the carboxylic group) enhances electrophilic reactivity, making it more prone to nucleophilic substitution than the β-bromine in 3-bromo-2-methylpropanoic acid .
| Property | 3-Bromo-2-methylpropanoic Acid | 2-Bromo-2-methylpropanoic Acid |
|---|---|---|
| Boiling Point (°C) | 48–49 (at reduced pressure) | 200 |
| Solubility in Water | Slight | Slight |
| Position of Bromine | C3 | C2 |
| Acidity (pKa estimate) | ~3.0 | ~2.5 (stronger due to α-Br) |
Aromatic Brominated Propanoic Acids
3-(3-Bromo-2-fluorophenyl)propanoic Acid
2-(3-Bromophenyl)-2-methylpropanoic Acid
- Formula : C₁₀H₁₁BrO₂
- Molecular Weight : 243.12 g/mol
- Synthesis : Likely involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aryl-bromine incorporation .
| Property | 3-Bromo-2-methylpropanoic Acid | 3-(3-Bromo-2-fluorophenyl)propanoic Acid |
|---|---|---|
| Molecular Weight | 167.00 | 247.06 |
| Substituents | Aliphatic Br | Aromatic Br, F |
| Lipophilicity (LogP) | ~1.2 | ~2.8 (higher) |
| Bioactivity Relevance | Pharmaceutical impurity | Drug intermediate |
Heterocyclic Derivatives
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine
- Formula : C₁₄H₁₀BrN₃O
- Molecular Weight : 316.16 g/mol
- Key Differences : Imidazo[4,5-b]pyridine core with alkyne and bromine substituents.
- Applications : Explored for antitumor and antimicrobial activity due to heterocyclic bioactivity .
| Property | 3-Bromo-2-methylpropanoic Acid | 6-Bromo-imidazo[4,5-b]pyridine Derivative |
|---|---|---|
| Structural Complexity | Simple aliphatic | Heterocyclic + alkyne |
| Synthesis Difficulty | Moderate | High (multi-step) |
| Biological Activity | Low | High (anticancer potential) |
Other Related Compounds
(2RS)-2-Methyl-3-sulphanylpropanoic Acid (Captopril Impurity C)
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid
- Formula : C₇H₁₀N₂O₂S
- Molecular Weight : 186.23 g/mol
- Key Differences : Thioether linkage to an imidazole ring, enhancing metal-chelating properties .
| Property | 3-Bromo-2-methylpropanoic Acid | (2RS)-2-Methyl-3-sulphanylpropanoic Acid |
|---|---|---|
| Functional Group | Br | -SH |
| Reactivity | Electrophilic substitution | Thiol-disulfide exchange |
| Role in Pharmaceuticals | Impurity | Antioxidant intermediate |
Biologische Aktivität
3-Bromo-2-methylpropanoic acid (C4H7BrO2) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C4H7BrO2
- Molecular Weight : 181.03 g/mol
- Structural Features : The presence of a bromine atom, a carboxylic acid group, and a methyl group contributes to its reactivity and biological interactions. Its chiral nature allows for specific interactions with biological targets.
The biological activity of 3-bromo-2-methylpropanoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
- Antimicrobial Activity : Research indicates that it can influence microbial metabolism, suggesting potential use as an antimicrobial agent.
- Cellular Interaction : It may alter protein structures or bind to active sites, affecting various biological molecules.
Biological Activity
The compound exhibits notable activities, particularly in pharmacology:
- Anticonvulsant Properties : It serves as a precursor for synthesizing compounds with anticonvulsant activity.
- Somatostatin Receptor Antagonism : Derivatives synthesized from this compound have shown promise as antagonists of somatostatin receptors, indicating potential therapeutic applications in neuroendocrine disorders.
Antimicrobial Effects
A study explored the effects of 3-bromo-2-methylpropanoic acid on bacterial cultures. The results demonstrated that the compound significantly reduced bacterial growth and altered metabolic pathways, leading to increased production of certain secondary metabolites.
Biofilm Inhibition
Research evaluating the compound's ability to inhibit biofilm formation in bacterial strains found that it effectively reduced biofilm formation at concentrations correlating with its minimum inhibitory concentration (MIC). This suggests its potential as an anti-biofilm agent.
Applications in Medicinal Chemistry
3-Bromo-2-methylpropanoic acid is primarily utilized in the synthesis of pharmaceuticals:
- Chiral Building Block : Its chiral nature makes it valuable for enantioselective synthesis in drug development.
- Synthesis of Active Pharmaceutical Ingredients (APIs) : It serves as an intermediate in producing drugs targeting specific biological pathways, including enzyme inhibitors and receptor agonists.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Bromo-2-hydroxypropanoic acid | Hydroxyl group present | Potentially higher reactivity |
| 2-Bromo-2-methylpropanoic acid | Lacks hydroxyl group | Different biological interactions |
| 3-Chloro-2-methylpropanoic acid | Chlorine atom instead of bromine | Varies in reactivity and bioactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
